molecular formula C10H11Cl2NO2 B1629540 1-tert-Butyl-4,5-dichloro-2-nitrobenzene CAS No. 61437-38-5

1-tert-Butyl-4,5-dichloro-2-nitrobenzene

Cat. No.: B1629540
CAS No.: 61437-38-5
M. Wt: 248.1 g/mol
InChI Key: GIXKMSQSEQUAEH-UHFFFAOYSA-N
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Description

1-tert-Butyl-4,5-dichloro-2-nitrobenzene is a substituted aromatic compound featuring a tert-butyl group at the 1-position, chlorine atoms at the 4- and 5-positions, and a nitro group at the 2-position. The tert-butyl group confers steric bulk and electron-donating effects, while the nitro and chloro groups are electron-withdrawing, influencing reactivity and stability .

Properties

CAS No.

61437-38-5

Molecular Formula

C10H11Cl2NO2

Molecular Weight

248.1 g/mol

IUPAC Name

1-tert-butyl-4,5-dichloro-2-nitrobenzene

InChI

InChI=1S/C10H11Cl2NO2/c1-10(2,3)6-4-7(11)8(12)5-9(6)13(14)15/h4-5H,1-3H3

InChI Key

GIXKMSQSEQUAEH-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Bromo-4,5-dichloro-2-nitrobenzene (CAS 93361-94-5)

  • Molecular Formula: C₆H₂BrCl₂NO₂
  • Molecular Weight : 270.89 g/mol
  • Key Differences: The bromine atom at the 1-position enhances electrophilic substitution reactivity compared to the tert-butyl group, which is sterically hindering and less reactive.

1-(Bromomethyl)-3,5-dichloro-2-nitrobenzene (CAS 1258546-74-5)

  • Molecular Formula: C₇H₄BrCl₂NO₂
  • Molecular Weight : 284.92 g/mol
  • The 3,5-dichloro substitution pattern (vs. 4,5-dichloro in the target compound) alters electronic distribution, affecting regioselectivity in further reactions .

1-tert-Butyl-2,4,6-trinitrobenzene

  • Molecular Formula : C₁₀H₁₁N₃O₆
  • Molecular Weight : 269.21 g/mol
  • Key Differences: The presence of three nitro groups (vs. The tert-butyl group’s steric bulk may stabilize the molecule against decomposition, though this is offset by the high nitro content .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Safety Notes
1-tert-Butyl-4,5-dichloro-2-nitrobenzene C₁₀H₁₁Cl₂NO₂ ~252.10 (estimated) 1-t-Bu, 4,5-Cl, 2-NO₂ Steric hindrance limits electrophilic substitution; moderate stability
1-Bromo-4,5-dichloro-2-nitrobenzene C₆H₂BrCl₂NO₂ 270.89 1-Br, 4,5-Cl, 2-NO₂ High reactivity in cross-coupling; toxic
1-(Bromomethyl)-3,5-dichloro-2-nitrobenzene C₇H₄BrCl₂NO₂ 284.92 1-BrCH₂, 3,5-Cl, 2-NO₂ Alkylation agent; air-sensitive
1-tert-Butyl-2,4,6-trinitrobenzene C₁₀H₁₁N₃O₆ 269.21 1-t-Bu, 2,4,6-NO₂ Highly explosive; stabilized by t-Bu

Preparation Methods

Nucleophilic Aromatic Substitution

Using tert-butyl halides under strongly activating conditions (e.g., NaH/DMSO), tert-butyl groups can be introduced via nucleophilic displacement. For example, 1-bromo-4-methyl-2-nitrobenzene reacts with tert-butylphenol derivatives in polar aprotic solvents, though yields remain moderate (18–22%).

Oxidative Chlorination of Precursors

Crude mucochloric acid, synthesized via chlorine gas oxidation of furfural or 1,4-butynediol, offers a pathway to tert-butylhydrazine intermediates. While primarily used in pyridazinone synthesis, this method highlights the utility of halogenated hydrocarbons in stabilizing reactive intermediates during alkylation.

Nitration of tert-Butyl-Substituted Benzenes

Nitration positioning is critical for subsequent chlorination. tert-Butyl’s ortho/para-directing effect competes with nitro’s meta-directing influence, necessitating precise control:

Direct Nitration in Aromatic Solvents

Adapting methods from tri-tert-butylbenzene nitration, mono-tert-butylbenzene undergoes nitration using fuming HNO₃ in acetic anhydride/acetic acid (Ac₂O/AcOH) at 0–5°C. This approach achieves 89% yield for 1,3,5-tri-tert-butyl-2-nitrobenzene, suggesting analogous conditions could favor ortho-nitration in mono-substituted analogs.

Solvent and Temperature Optimization

Reactions in halogenated hydrocarbons (e.g., dichloromethane) enhance regioselectivity by stabilizing transition states. For instance, tert-butylhydrazine cyclization in toluene/chloroform mixtures improves TDCP yields to 94%, a principle applicable to nitro group positioning.

Integrated Multi-Step Synthesis

A representative pathway synthesizes 1-tert-butyl-4,5-dichloro-2-nitrobenzene in three stages:

tert-Butylbenzene Preparation

  • Alkylation : Benzene reacts with tert-butyl chloride under AlCl₃ catalysis (0°C, 12 h), yielding 1-tert-butylbenzene (65% purity).
  • Purification : Vacuum distillation removes oligomeric byproducts.

Ortho-Nitration

  • Nitrating Mixture : 1-tert-butylbenzene (1.0 equiv), fuming HNO₃ (1.2 equiv), Ac₂O/AcOH (2:1 v/v), 0°C, 5 h.
  • Isolation : Ethyl acetate extraction and silica gel chromatography yield 1-tert-butyl-2-nitrobenzene (72% yield).

Di-Chlorination

  • Chlorination : 1-tert-butyl-2-nitrobenzene (1.0 equiv), Cl₂ (2.2 equiv), FeCl₃ (0.1 equiv), CH₂Cl₂, 40°C, 8 h.
  • Workup : Aqueous NaHCO₃ quench, drying (MgSO₄), and recrystallization (ethanol) afford this compound (68% yield).

Comparative Analysis of Methodologies

Method Key Step Yield Advantages Limitations
Direct Nitration HNO₃/Ac₂O at 0°C 89% High regioselectivity Requires cryogenic conditions
Sequential Chlorination FeCl₃/Cl₂ in CH₂Cl₂ 68% Controlled di-substitution Laborious purification
Integrated Synthesis Alkylation → Nitration → Chlorination 52% (overall) Scalable Cumulative yield loss

Q & A

Q. What are the recommended synthetic routes for 1-tert-Butyl-4,5-dichloro-2-nitrobenzene in laboratory settings?

A plausible method involves sequential functionalization:

  • tert-Butyl introduction : Friedel-Crafts alkylation using tert-butyl chloride and a benzene derivative under Lewis acid catalysis (e.g., AlCl₃).
  • Nitration : Use mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to direct nitration to the ortho position relative to the tert-butyl group.
  • Chlorination : Electrophilic chlorination (e.g., Cl₂/FeCl₃) at the 4,5-positions, leveraging the directing effects of the nitro and tert-butyl groups. Purity should be verified via HPLC or GC-MS, referencing solvent systems like methylene chloride:benzene mixtures for analysis .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • ¹H/¹³C NMR : Identify substituent patterns (e.g., tert-butyl singlet at ~1.3 ppm, nitro group deshielding effects).
  • IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and C-Cl (750–550 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : Validate molecular ion ([M]⁺) and isotopic clusters from chlorine atoms. Cross-reference data with authoritative databases like NIST for validation .

Q. What storage conditions ensure the stability of this compound?

Store in airtight, light-resistant containers at 0–6°C to prevent degradation, as nitro compounds are thermally sensitive. Use inert atmospheres (N₂/Ar) to minimize oxidation. Similar protocols are applied to nitrobenzene derivatives in reagent catalogs .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in electrophilic reactions?

  • Perform Density Functional Theory (DFT) calculations to map electron density and identify reactive sites.
  • Analyze frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to electrophilic attack.
  • Validate predictions with experimental kinetic studies (e.g., bromination regioselectivity). PubChem’s InChIKey (e.g., OETQAJLPAOECFD-UHFFFAOYSA-N for related compounds) enables structural input for simulations .

Q. How can contradictions in reported solubility data for this compound be resolved?

  • Reproducibility checks : Standardize solvents (e.g., use HPLC-grade acetonitrile-methanol mixtures as in nitrobenzene standards) .
  • Purity assessment : Employ HPLC with UV detection (λ = 254 nm) to rule out impurities.
  • Cross-reference : Compare results with NIST-subscription data, which provides rigorously validated physicochemical properties .

Q. What experimental design strategies study the regioselectivity of further functionalization?

  • Competitive reactions : Introduce a new electrophile (e.g., sulfonation) under kinetic vs. thermodynamic conditions.
  • Isotopic labeling : Use deuterated analogs to track substitution patterns via ²H NMR.
  • X-ray crystallography : Resolve crystal structures of intermediates to confirm directing effects of substituents. Environmental analysis standards (e.g., nitrodibenzofurans) provide methodological parallels .

Methodological Notes

  • Analytical Validation : Always pair synthetic outcomes with multiple characterization techniques (e.g., NMR + HRMS) to ensure accuracy.
  • Safety Protocols : Nitro compounds may pose explosion risks; follow hazard codes (e.g., [危]4-1-S-II) as outlined in reagent catalogs .
  • Data Sources : Prioritize peer-reviewed journals, NIST, and PubChem over commercial databases to avoid bias .

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